molecular formula C11H19NO2 B15074251 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid

5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No.: B15074251
M. Wt: 197.27 g/mol
InChI Key: FFCVDDHRQNGYIK-UHFFFAOYSA-N
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Description

5-(Aminomethyl)bicyclo[322]nonane-1-carboxylic acid is a bicyclic compound with a unique structure that includes an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the formation of the bicyclic structure in a single step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid is unique due to its specific combination of an aminomethyl group and a carboxylic acid group on a bicyclic structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c12-8-10-2-1-3-11(6-4-10,7-5-10)9(13)14/h1-8,12H2,(H,13,14)

InChI Key

FFCVDDHRQNGYIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(CC2)C(=O)O)CN

Origin of Product

United States

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